molecular formula C48H81N3O35 B020589 N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 110402-13-6

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B020589
CAS No.: 110402-13-6
M. Wt: 1260.2 g/mol
InChI Key: WELBOEKRIKBUAU-PKZYLINOSA-N
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Description

The compound “Manp-glcp-manp-manp-glcp-fucp-glcp” is a complex polysaccharide composed of multiple sugar units, including mannose, glucose, and fucose. This polysaccharide is known for its unique structural properties and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Manp-glcp-manp-manp-glcp-fucp-glcp” typically involves the extraction and purification of polysaccharides from natural sources such as mushrooms or other fungi. The process includes:

Industrial Production Methods

Industrial production of this polysaccharide involves large-scale fermentation processes using fungal mycelium. The fermentation broth is processed to extract and purify the polysaccharides, ensuring consistency and quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

“Manp-glcp-manp-manp-glcp-fucp-glcp” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

“Manp-glcp-manp-manp-glcp-fucp-glcp” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “Manp-glcp-manp-manp-glcp-fucp-glcp” exerts its effects involves interactions with specific molecular targets and pathways. It can modulate immune responses by interacting with receptors on immune cells, leading to the activation of signaling pathways such as the TLR-4/MyD88/NF-κB pathway. This activation results in the production of cytokines and other immune mediators, enhancing the body’s defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Manp-glcp-manp-manp-glcp-fucp-glcp” is unique due to its specific combination of mannose, glucose, and fucose units, which confer distinct biological activities and structural properties. Its ability to modulate immune responses and potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

110402-13-6

Molecular Formula

C48H81N3O35

Molecular Weight

1260.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1

InChI Key

WELBOEKRIKBUAU-PKZYLINOSA-N

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

Synonyms

alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc
Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp
MGMM

Origin of Product

United States

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